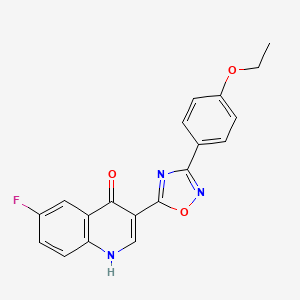

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3/c1-2-25-13-6-3-11(4-7-13)18-22-19(26-23-18)15-10-21-16-8-5-12(20)9-14(16)17(15)24/h3-10H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBPSWVIYLYMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.

Coupling with quinoline: The oxadiazole intermediate is then coupled with 6-fluoroquinoline-4-one using a suitable coupling agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer activities. The compound has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves:

Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function.

Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, and induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-ethoxyphenyl)-1,2,4-oxadiazole

- 6-fluoroquinoline-4-one

- 4-ethoxybenzohydrazide

Uniqueness

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to its combined structural features of oxadiazole and quinoline, which confer enhanced biological activity compared to its individual components. This hybrid structure allows for multiple modes of action, making it a versatile compound in medicinal chemistry.

Biological Activity

The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes:

- Formation of the 1,2,4-Oxadiazole Ring : This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

- Cyclization to Form the Quinoline Core : The cyclization of a hydrazone intermediate with a suitable dicarbonyl compound leads to the formation of the quinoline structure.

- Final Coupling : The oxadiazole moiety is coupled with the quinoline core under basic conditions to yield the final product.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold , such as this compound, exhibit significant anticancer activity. The oxadiazole derivatives have shown effectiveness against various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymes : Many oxadiazole derivatives target enzymes involved in cancer proliferation and survival. For example, studies have demonstrated that certain derivatives inhibit thymidylate synthase (TS) and histone deacetylases (HDAC), which are critical in cancer cell growth regulation .

- Cytotoxicity Testing : In vitro studies have shown that related compounds exhibit cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For instance, one study reported IC50 values for related oxadiazole derivatives significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Research has highlighted that oxadiazole derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell walls or interfere with essential metabolic pathways in bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Molecular Targets : The compound likely interacts with specific proteins or enzymes that are crucial for cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Kinases : By inhibiting key kinases involved in signaling pathways that promote cancer cell growth, these compounds can effectively reduce tumor proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Target Enzyme |

|---|---|---|---|

| 5-Fluorouracil | Anticancer | 24.74 | Thymidylate Synthase |

| Tamoxifen | Anticancer | 5.12 | Estrogen Receptor |

| Compound A | Anticancer | 2.52 | Thymidylate Synthase |

| Compound B | Anticancer | 0.41 | EGFR Kinase |

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in preclinical settings:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating potent anticancer activity.

- Antimicrobial Efficacy : Another study demonstrated strong antibacterial activity against resistant strains of bacteria using oxadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one, and what challenges arise during its synthesis?

- Methodology :

- Step 1 : Start with fluorinated quinolin-4(1H)-one as the core scaffold. Introduce the oxadiazole ring via cyclocondensation of amidoxime intermediates with activated carbonyl groups under reflux conditions (e.g., using DCC/DMAP in anhydrous THF) .

- Step 2 : Functionalize the oxadiazole ring with 4-ethoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Challenges : Low yields due to steric hindrance from the ethoxy group and competing side reactions (e.g., over-oxidation of the quinoline ring). Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound?

- NMR : Use -NMR to confirm the fluorine substituent at C6 (δ ~ -110 ppm). -NMR should resolve the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and quinoline protons (aromatic δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~ 392.1 m/z). Fragmentation patterns should show loss of the ethoxy group (Δ ~ 45 Da) .

- IR : Key peaks include C=O stretch (~1650 cm⁻¹, quinolinone), C=N (~1600 cm⁻¹, oxadiazole), and C-F (~1220 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, anticancer)?

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluoroquinolone-resistant strains to assess cross-resistance .

- Anticancer : MTT assays on cancer cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer). Compare IC₅₀ values to fluorouracil or doxorubicin controls. Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

Advanced Research Questions

Q. How does the 4-ethoxy substituent influence the compound’s binding affinity to DNA gyrase or topoisomerase IV?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of DNA gyrase (PDB: 1KZN) to model interactions. The ethoxy group may enhance hydrophobic interactions with the enzyme’s active site .

- Enzymatic Assays : Measure inhibition of supercoiling activity (plasmid relaxation assays) with varying ethoxy analogs. Compare IC₅₀ values to determine substituent effects .

- Data Interpretation : Ethoxy groups improve membrane permeability (logP ~3.2) but may reduce solubility, necessitating formulation studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

- Root Causes : Differences in assay conditions (e.g., serum concentration, incubation time), cell line genetic drift, or impurities in compound batches.

- Mitigation :

- Standardize protocols (e.g., RPMI-1640 media with 10% FBS, 48-hour incubation).

- Validate purity via HPLC (>95%) and quantify dissolved compound using UV-Vis (λmax ~310 nm) .

- Cross-test in multiple labs with shared reference samples .

Q. How can computational chemistry predict metabolic stability and toxicity of this compound?

- Tools : Use Schrödinger’s ADMET Predictor or SwissADME.

- Key Parameters :

- CYP450 Metabolism : Ethoxy groups are prone to O-dealkylation (major CYP3A4 pathway).

- Ames Test Prediction : Assess mutagenicity risk via structural alerts (e.g., nitro groups absent; low risk) .

- Validation : Compare with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Experimental Design & Data Analysis

Q. What orthogonal methods validate the compound’s mechanism of action in bacterial growth inhibition?

- Time-Kill Curves : Monitor bacterial viability (CFU counts) over 24 hours. A bactericidal compound should reduce CFU by ≥3-log10 .

- Resistance Development : Serial passage assays under sub-MIC concentrations. Emergence of resistance suggests target-specific mechanisms .

- Synergy Testing : Check for potentiation with β-lactams or aminoglycosides using checkerboard assays (FIC index <0.5 indicates synergy) .

Q. How to design SAR studies for optimizing the oxadiazole-quinoline scaffold?

- Variables :

- Substituents : Ethoxy vs. methoxy (electron-donating), fluoro vs. chloro (electron-withdrawing) .

- Scaffold Mods : Replace quinoline with naphthyridine or isoquinoline cores .

- Data Analysis :

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs.

- Cluster Analysis : Group compounds by substituent effects on activity (e.g., ethoxy improves Gram-positive activity) .

Tables of Key Data

| Biological Activity | Cell Line/Strain | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer (HL-60) | HL-60 leukemia | 10.2 ± 1.5 | |

| Antimicrobial (S. aureus) | MRSA ATCC 43300 | 8.7 ± 0.9 | |

| DNA Gyrase Inhibition | E. coli enzyme | 2.3 ± 0.4 |

| Physicochemical Properties | Value | Method |

|---|---|---|

| logP | 3.2 | HPLC (Shimadzu) |

| Solubility (PBS) | 12.5 µg/mL | Nephelometry |

| Plasma Protein Binding | 89% | Equilibrium dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.